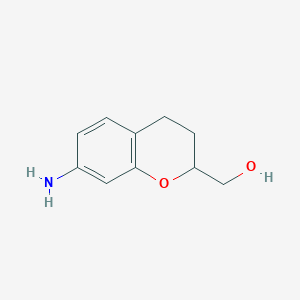

(7-Aminochroman-2-yl)methanol

Description

(7-Aminochroman-2-yl)methanol is a bicyclic organic compound featuring a chroman backbone (a benzene ring fused with a dihydro-pyran ring) substituted with an amino (-NH₂) group at the 7-position and a hydroxymethyl (-CH₂OH) group at the 2-position (Figure 1). The amino and hydroxymethyl groups confer unique polarity and reactivity, making this compound a candidate for drug synthesis and catalysis.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(7-amino-3,4-dihydro-2H-chromen-2-yl)methanol |

InChI |

InChI=1S/C10H13NO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5,9,12H,2,4,6,11H2 |

InChI Key |

IXWDJADQKFBZEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)OC1CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a. (7-Chloro-3-methyl-1H-indol-2-yl)methanol

- Structure : Features an indole core (benzene fused with pyrrole) substituted with a chloro (-Cl) group at the 7-position, a methyl (-CH₃) group at the 3-position, and a hydroxymethyl (-CH₂OH) group at the 2-position .

- Key Differences: Ring System: Indole (N-containing heterocycle) vs. chroman (O-containing heterocycle). Substituents: Chloro vs. amino groups at the 7-position.

- The indole core may enhance π-π stacking interactions in biological systems compared to chroman .

b. 2-(Trifluoromethyl)naphthalene-7-methanol

- Structure : Naphthalene backbone with a trifluoromethyl (-CF₃) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 7-position .

- Key Differences :

- Aromatic System : Naphthalene (two fused benzene rings) vs. chroman (benzene + oxygenated ring).

- Substituents : Electron-withdrawing -CF₃ vs. electron-donating -NH₂.

c. 1-Pentanol (Amyl Alcohol) and Methyl Amyl Alcohol

- Structure: Straight-chain (1-pentanol) and branched (methyl amyl alcohol) aliphatic alcohols .

- Key Differences :

- Backbone : Aliphatic vs. aromatic/heterocyclic.

- Functionality : Primary/secondary alcohols vs. hydroxymethyl-substituted aromatic systems.

- Hazard Profiles: Aliphatic alcohols like 1-pentanol exhibit higher flammability (ERG Guide #129, DOT Class 3) compared to aromatic alcohols, which are less volatile. Methyl amyl alcohol is used as a solvent for resins and waxes , whereas (7-Aminochroman-2-yl)methanol’s applications are likely more specialized due to its complex structure.

Physicochemical and Functional Comparisons

| Compound | Backbone | Key Substituents | Polarity | Applications |

|---|---|---|---|---|

| This compound | Chroman | -NH₂ (7), -CH₂OH (2) | High | Drug synthesis, catalysis |

| (7-Chloro-3-methyl-1H-indol-2-yl)methanol | Indole | -Cl (7), -CH₃ (3), -CH₂OH (2) | Moderate | Pharmaceuticals |

| 2-(Trifluoromethyl)naphthalene-7-methanol | Naphthalene | -CF₃ (2), -CH₂OH (7) | Low | Material science |

| 1-Pentanol | Aliphatic | -CH₂CH₂CH₂CH₂CH₂OH | Moderate | Solvent, fuels |

Stability and Reactivity Insights

- Methanol as a Stabilizer: Methanol-based preservation methods demonstrate stability for aromatic alcohols, with recovery rates >70% after 82 days in controlled conditions . This suggests this compound could exhibit similar stability if stored in methanol.

- Amino Group Reactivity: The 7-amino group in chroman derivatives may participate in hydrogen bonding or Schiff base formation, distinguishing it from halogenated or alkylated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.